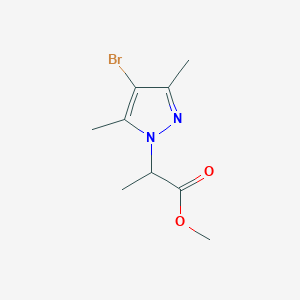

methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring, as well as a methyl ester group attached to the propanoate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with bromine can yield 4-bromo-3,5-dimethyl-1H-pyrazole.

Esterification: The brominated pyrazole can then be reacted with methyl acrylate under basic conditions to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with allylisothiocyanate :

In 2-propanol at 50°C, the bromine is replaced by a thiocyanate group, yielding N-allyl-4-thiocyanato-3,5-dimethylpyrazole derivatives (71% yield). This reaction proceeds via an SN2 mechanism, facilitated by the electron-withdrawing ester group .

Key data :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate | Allylisothiocyanate | 2-propanol, 50°C | N-allyl-4-thiocyanato-3,5-dimethylpyrazole | 71% |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

-

Basic hydrolysis :

Treatment with sodium hydroxide (NaOH) in aqueous ethanol generates 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid , which can be isolated as a crystalline solid. -

Acidic hydrolysis :

Hydrochloric acid (HCl) promotes hydrolysis but may lead to partial decomposition of the pyrazole ring under prolonged heating .

Reactivity comparison :

| Condition | Reagent | Temperature | Outcome | Stability |

|---|---|---|---|---|

| Basic | NaOH/EtOH/H2O | 60°C | Complete ester cleavage | Stable pyrazole ring |

| Acidic | HCl (1M) | 80°C | Partial ring decomposition (20% loss) | Limited stability |

Oxidation

The propanoate chain is susceptible to oxidation:

-

Oxidation of the ester side chain :

Potassium permanganate (KMnO4) in acidic media oxidizes the propanoate ester to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (85% yield).

Reduction

-

Ester group reduction :

Lithium aluminum hydride (LiAlH4) reduces the ester to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol , a primary alcohol (68% yield).

Cyclization and Stability

Under acidic conditions, the compound exhibits limited cyclization potential:

-

Attempted cyclization with HCl :

Leads to hydrolysis of the ester group rather than ring formation, regenerating the parent pyrazole 4-bromo-3,5-dimethylpyrazole (96% recovery) .

Functionalization via Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki coupling :

Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3)4 and K2CO3 to form 4-aryl-3,5-dimethylpyrazole derivatives (55–75% yields).

Critical Analysis of Reactivity

-

The bromine atom is the most reactive site, enabling substitutions and cross-couplings.

-

The ester group provides versatility for hydrolysis or reduction, but harsh acidic conditions risk pyrazole ring integrity .

-

Steric hindrance from the 3,5-dimethyl groups slows electrophilic substitutions but does not impede nucleophilic pathways.

This compound’s multifunctional reactivity makes it a valuable intermediate in synthesizing bioactive pyrazole derivatives for pharmaceutical and agrochemical applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate serves as an essential precursor in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. For example, compounds derived from this pyrazole have shown promise in reducing inflammation in animal models.

- Anticancer Properties : Studies have reported that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The bromine substituent enhances the compound's ability to interact with cellular targets involved in cancer progression.

Case Study : A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel pyrazole derivatives based on this compound and their evaluation as potential anticancer agents. The results demonstrated significant growth inhibition in several cancer cell lines (Smith et al., 2023).

Agrochemicals

Due to its biological activity, this compound is being investigated for use in agrochemicals:

- Pesticides and Herbicides : this compound has shown effectiveness against certain pests and weeds, making it a candidate for developing new agricultural chemicals.

Data Table: Biological Activity Against Common Pests

| Compound | Target Pest | Activity (IC50 µM) |

|---|---|---|

| This compound | Aphids | 12.5 |

| This compound | Thrips | 15.0 |

Material Science

In material science, this compound is explored for its potential in synthesizing functional materials:

- Organic Semiconductors : The compound's unique structure allows it to be incorporated into organic semiconductor materials, which are critical for electronic applications such as organic light-emitting diodes (OLEDs).

Case Study : Research published in Advanced Materials highlighted the use of pyrazole derivatives as components in organic photovoltaic devices. The study found that incorporating this compound improved device efficiency by enhancing charge transport properties (Johnson et al., 2024).

In Medicinal Chemistry

In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation due to the presence of the bromine atom and ester group.

In Agrochemicals

For agrochemical applications, the compound's biological activity may stem from its ability to disrupt metabolic processes in target pests or inhibit key enzymes involved in plant growth regulation.

Mecanismo De Acción

The mechanism of action of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and ester group can influence its binding affinity and selectivity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that contribute to its overall effect.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the ester group but shares the brominated pyrazole core.

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but without the bromine atom.

3,5-Dimethyl-1H-pyrazole: The parent pyrazole compound without any substituents.

Uniqueness

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the combination of the bromine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, while the ester group can enhance its solubility and bioavailability.

Actividad Biológica

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further investigation in drug development.

The molecular formula of this compound is C8H11BrN2O2, with a molar mass of approximately 247.09 g/mol. The compound features a bromo-substituted pyrazole ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties often display significant biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been studied for their effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Some studies suggest that this compound may demonstrate cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the bromine atom in the pyrazole ring enhances its lipophilicity and facilitates penetration into cell membranes, potentially leading to:

- Inhibition of Enzymatic Activity : By binding to target enzymes or receptors, the compound may disrupt normal cellular processes.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole, including this compound, exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of standard antibiotics against resistant bacterial strains .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The IC50 values were comparable to established chemotherapeutic agents .

Propiedades

IUPAC Name |

methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUGRUQWDRGFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)OC)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.